Palvanil

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

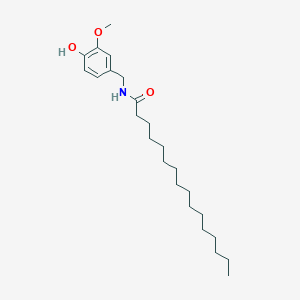

N-[(4-hydroxy-3-methoxyphenyl)methyl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-24(27)25-20-21-17-18-22(26)23(19-21)28-2/h17-19,26H,3-16,20H2,1-2H3,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGEUEXJZQFSBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H41NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80433276 | |

| Record name | Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69693-13-6 | |

| Record name | Hexadecanamide, N-[(4-hydroxy-3-methoxyphenyl)methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80433276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Potent Desensitizing Action of Palvanil on TRPV1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palvanil (N-palmitoyl-vanillamide) is a non-pungent synthetic analogue of capsaicin (B1668287) that exhibits a potent and rapid desensitizing action on the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. This technical guide provides an in-depth analysis of the mechanism of action of this compound on TRPV1 receptors, consolidating quantitative data, detailed experimental protocols, and visualizing key pathways. Its strong desensitizing properties and lack of pungency make this compound a compound of significant interest for therapeutic applications, particularly in the management of chronic pain and visceral hypersensitivity conditions such as Irritable Bowel Syndrome (IBS).

Introduction

The TRPV1 receptor, a non-selective cation channel, is a key player in nociception, inflammation, and thermosensation. It is activated by a variety of stimuli, including capsaicin, noxious heat, and acidic conditions. Prolonged activation of TRPV1 leads to a state of desensitization, where the receptor becomes refractory to further stimulation, a phenomenon that underlies the analgesic effects of capsaicin. This compound, as a capsaicin analogue, leverages this mechanism but with distinct kinetics and potency, offering a potentially more favorable therapeutic profile.

Mechanism of Action of this compound on TRPV1 Receptors

This compound functions as a TRPV1 agonist. Its binding to the receptor initiates a cascade of events that ultimately leads to profound and long-lasting desensitization.

Signaling Pathway

The primary mechanism involves the direct activation of the TRPV1 channel, leading to an influx of cations, most notably calcium (Ca²⁺). This initial activation is responsible for the neuronal depolarization. However, the sustained increase in intracellular Ca²⁺ concentration triggers a series of downstream signaling events that lead to the desensitization of the receptor. This process renders the sensory neurons less responsive to subsequent noxious stimuli.[1]

Quantitative Data: this compound vs. Capsaicin

The desensitizing effect of this compound on human recombinant TRPV1 is significantly more potent and rapid compared to capsaicin.

| Parameter | This compound | Capsaicin | Reference |

| IC₅₀ for TRPV1 Desensitization | 0.8 nM | 3.8 nM | [2] |

| Kinetics of TRPV1 Activation (t½ at 1µM) | 21 seconds | 8 seconds | [2] |

| Time to Maximal Desensitization | 50 minutes | 250 minutes | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on TRPV1 receptors.

Intracellular Calcium Imaging in HEK-293 Cells

This protocol is designed to measure changes in intracellular calcium concentration in response to this compound in Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human TRPV1 receptor.

4.1.1. Cell Culture and Preparation

-

Culture HEK-293 cells stably expressing hTRPV1 in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Seed cells onto 96-well plates or glass coverslips suitable for fluorescence microscopy and allow them to adhere overnight.

4.1.2. Calcium Assay

-

Prepare a loading buffer containing a fluorescent calcium indicator (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

-

Remove the culture medium and wash the cells with the physiological salt solution.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye.

-

Acquire baseline fluorescence readings.

-

Add this compound at desired concentrations (e.g., 0.1 nM to 1000 nM) and continuously record the fluorescence signal.[3]

-

At the end of the experiment, add a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal.

Whole-Cell Patch-Clamp Electrophysiology in CHO Cells

This protocol is for recording TRPV1-mediated currents in Chinese Hamster Ovary (CHO) cells transiently or stably expressing the rat or human TRPV1 receptor.

4.2.1. Cell Preparation

-

Culture CHO cells in DMEM/F-12 medium supplemented with 10% fetal bovine serum and antibiotics.

-

For transient transfection, introduce the TRPV1 expression plasmid into the cells using a suitable transfection reagent.

-

Plate the cells on small glass coverslips 24-48 hours before the experiment.

4.2.2. Electrophysiological Recording

-

Prepare the external (bath) solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, adjusted to pH 7.4.

-

Prepare the internal (pipette) solution containing (in mM): 140 KCl, 5 EGTA, 10 HEPES, and 2 Mg-ATP, adjusted to pH 7.2.

-

Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a TRPV1-expressing cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply this compound at various concentrations to the bath solution and record the induced currents.

-

To study desensitization, apply a conditioning pulse of this compound, followed by a washout period and a subsequent application of a TRPV1 agonist (e.g., capsaicin) to assess the remaining receptor activity.

References

- 1. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of TRPV1 desensitization by a biased receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Palvanil and Capsaicin TRPV1 Desensitization Kinetics

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1), often referred to as the capsaicin (B1668287) receptor, is a critical non-selective cation channel involved in pain sensation, temperature regulation, and inflammation. Its activation by agonists leads to an initial excitatory phase followed by a period of desensitization, rendering the channel less responsive to subsequent stimuli. This desensitization phenomenon is a key mechanism underlying the analgesic effects of TRPV1 agonists and is a major focus in the development of novel pain therapeutics.

Capsaicin, the pungent compound in chili peppers, is the most well-known TRPV1 agonist. Its application induces a characteristic burning sensation followed by a prolonged period of analgesia due to receptor desensitization. However, this initial pungency is a significant drawback for its therapeutic use. Palvanil (N-palmitoyl-vanillamide), a non-pungent analogue of capsaicin, has emerged as a promising alternative. It exhibits a more potent and rapid desensitizing effect on TRPV1, making it a compound of significant interest for drug development.

This technical guide provides a comprehensive comparison of the TRPV1 desensitization kinetics of this compound and capsaicin. It includes a detailed overview of the underlying signaling pathways, quantitative data on their respective potencies and time courses, and standardized experimental protocols for their evaluation.

Comparative Desensitization Kinetics: this compound vs. Capsaicin

This compound has been demonstrated to be a more potent and faster-acting desensitizing agent of the TRPV1 receptor compared to capsaicin. This section summarizes the available quantitative data to highlight these differences.

Table 1: Potency and Time Course of TRPV1 Desensitization

| Parameter | This compound | Capsaicin | Reference |

| Desensitization Potency | ~5 times more potent than capsaicin | - | [1] |

| IC50 for Desensitization of Capsaicin (10 nM) Response | 0.81 nM | - | [Source 1, referring to De Petrocellis et al., 2011] |

| Time to Maximal Desensitization | 50 minutes (pre-incubation) | 5 hours (pre-incubation) | [1] |

| Desensitization of TRPV1-mediated currents (30s exposure) | ~79% | ~55% | [2] |

Note: The experimental conditions for the time to maximal desensitization and the percentage of current desensitization were different and are detailed in the respective references.

Signaling Pathways of TRPV1 Desensitization

The desensitization of TRPV1 is a complex process involving multiple intracellular signaling cascades, primarily initiated by the influx of calcium upon channel activation.

Capsaicin-Induced Desensitization

Capsaicin-induced desensitization of TRPV1 is a well-studied, calcium-dependent process that involves several key mechanisms[3]:

-

Calcineurin-Mediated Dephosphorylation: Calcium influx activates the calcium/calmodulin-dependent phosphatase, calcineurin. Calcineurin then dephosphorylates TRPV1, leading to a reduction in channel activity[4].

-

Protein Kinase A (PKA) and C (PKC) Modulation: The phosphorylation state of TRPV1 is a critical determinant of its sensitivity. PKA-mediated phosphorylation can counteract desensitization, while PKC has complex modulatory effects.

-

Receptor Internalization: Prolonged exposure to capsaicin induces the internalization of TRPV1 channels from the plasma membrane. This process is also calcium-dependent and contributes to long-term desensitization by reducing the number of available receptors at the cell surface. The internalization is thought to occur via a clathrin- and dynamin-independent pathway, targeting the receptor for lysosomal degradation.

-

Phosphatidylinositol 4,5-bisphosphate (PIP2) Depletion: Activation of TRPV1 can lead to the depletion of plasma membrane PIP2, a phospholipid essential for channel function. The resynthesis of PIP2 is required for the recovery of TRPV1 from desensitization.

Signaling pathway of capsaicin-induced TRPV1 desensitization.

This compound-Induced Desensitization

While the precise signaling pathway of this compound-induced desensitization is not as extensively characterized as that of capsaicin, its action as a TRPV1 agonist suggests that it likely engages similar calcium-dependent mechanisms. Given its more rapid and potent desensitizing effect, it is plausible that this compound may more efficiently activate these downstream pathways or induce conformational changes in the receptor that favor a desensitized state. The lack of pungency with this compound, despite being a potent agonist, suggests a potential divergence in the initial activation kinetics or coupling to signaling pathways that mediate the sensation of pain.

Logical relationship of this compound and Capsaicin effects on TRPV1.

Experimental Protocols

Standardized protocols are crucial for the accurate assessment and comparison of TRPV1 desensitization kinetics. The two primary methods employed are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion currents through TRPV1 channels in response to agonist application.

Objective: To measure the time course of current decay (desensitization) upon continuous application of this compound or capsaicin.

Cell Preparation:

-

Culture HEK293 cells stably or transiently expressing the TRPV1 receptor on glass coverslips.

-

Transfect cells 24-48 hours prior to recording. A co-transfection with a fluorescent marker (e.g., GFP) can aid in identifying transfected cells.

Solutions:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH adjusted to 7.4 with NaOH.

-

Internal (Pipette) Solution (in mM): 140 KCl, 5 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH adjusted to 7.2 with KOH.

Recording Procedure:

-

Transfer a coverslip with cells to the recording chamber on an inverted microscope and perfuse with external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

-

Establish a whole-cell patch-clamp configuration on a selected cell.

-

Hold the cell at a membrane potential of -60 mV.

-

Apply the TRPV1 agonist (this compound or capsaicin) at a known concentration via a rapid perfusion system.

-

Record the inward current continuously for a defined period (e.g., 60-120 seconds) to observe the peak current and subsequent decay (desensitization).

-

Wash out the agonist and allow for a recovery period before subsequent applications.

Data Analysis:

-

The rate of desensitization can be quantified by fitting the decay phase of the current to a single or double exponential function to obtain time constants (τ).

-

The extent of desensitization is calculated as the percentage reduction from the peak current to the steady-state current at the end of the agonist application.

Experimental workflow for whole-cell patch-clamp.

Intracellular Calcium Imaging

This method measures changes in intracellular calcium concentration ([Ca²⁺]i) as an indirect readout of TRPV1 channel activity.

Objective: To measure the kinetics of the rise and fall of the calcium signal in response to agonist application.

Cell Preparation:

-

Plate TRPV1-expressing cells on glass-bottom dishes or coverslips.

-

Load cells with a ratiometric calcium indicator dye, such as Fura-2 AM (2-5 µM), in a physiological buffer for 30-60 minutes at 37°C.

-

Wash the cells to remove excess dye and allow for de-esterification of the AM ester.

Imaging Procedure:

-

Mount the dish or coverslip on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm and capture the emission at 510 nm.

-

Establish a baseline fluorescence ratio before agonist application.

-

Apply this compound or capsaicin via a perfusion system.

-

Record the change in the 340/380 nm fluorescence ratio over time.

Data Analysis:

-

The change in the fluorescence ratio is proportional to the change in [Ca²⁺]i.

-

The kinetics of the calcium response, including the rate of rise and decay, can be quantified. The decay phase reflects, in part, receptor desensitization and calcium clearance mechanisms.

Experimental workflow for intracellular calcium imaging.

Conclusion

The available evidence strongly indicates that this compound is a more potent and rapidly acting TRPV1 desensitizing agent than capsaicin. This characteristic, coupled with its lack of pungency, makes this compound a highly attractive candidate for the development of novel analgesic drugs. The desensitization of TRPV1 by both agonists is fundamentally linked to calcium-dependent signaling pathways, including protein dephosphorylation and receptor internalization.

For drug development professionals, the enhanced desensitization kinetics of this compound offer a significant therapeutic advantage. A faster onset and more profound desensitization could translate to more rapid and longer-lasting pain relief with improved patient compliance due to the absence of initial irritation. Further research focusing on a direct, side-by-side comparison of the detailed desensitization kinetics and the nuances of the signaling pathways activated by this compound versus capsaicin will be invaluable in fully elucidating its mechanism of action and optimizing its therapeutic potential. The experimental protocols outlined in this guide provide a robust framework for conducting such comparative studies.

References

- 1. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and desensitization of TRPV1 channels in sensory neurons by the PPARα agonist palmitoylethanolamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium-dependent desensitization of vanilloid receptor TRPV1: a mechanism possibly involved in analgesia induced by topical application of capsaicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Agonist- and Ca2+-dependent Desensitization of TRPV1 Channel Targets the Receptor to Lysosomes for Degradation - PMC [pmc.ncbi.nlm.nih.gov]

N-Palmitoyl-vanillamide (Palvanil): A Comprehensive Pharmacological Profile

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-palmitoyl-vanillamide (Palvanil), a non-pungent analogue of capsaicin (B1668287), has emerged as a promising pharmacological agent with significant therapeutic potential, primarily attributed to its potent interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its mechanism of action, receptor interactions, and effects in preclinical models of pain and inflammation. All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular and physiological effects.

Introduction

N-acyl-vanillamides (NAVAMs) are a class of compounds structurally related to capsaicin, the pungent component of chili peppers. While capsaicin's therapeutic potential is often limited by its intense pungency and adverse side effects, non-pungent analogues like this compound offer a promising alternative. This compound, also known as Arvanil (B1665783), distinguishes itself through its potent desensitization of the TRPV1 receptor, leading to analgesic and anti-inflammatory effects with a significantly improved side-effect profile.[1][2][3] This document serves as a technical resource for professionals in drug development and research, consolidating the current knowledge on the pharmacological characteristics of N-palmitoyl-vanillamide.

Mechanism of Action and Receptor Interactions

Interaction with TRPV1 Receptor

This compound's primary mechanism of action is mediated through its activity as a TRPV1 receptor agonist.[1][2] However, its pharmacological profile is characterized by a slower kinetic of activation and a significantly more potent and rapid desensitization of the TRPV1 channel compared to capsaicin. This strong desensitizing capability is believed to be the cornerstone of its analgesic and anti-inflammatory properties, while contributing to its lack of pungency.

Interaction with Cannabinoid Receptors

The broader class of N-acyl-vanillamides, which includes compounds like arvanil (N-arachidonoyl-vanillamide), has been shown to interact with the endocannabinoid system, particularly the cannabinoid type 1 (CB1) receptor. However, specific quantitative data on the direct binding affinity (Ki) or functional activity (EC50) of N-palmitoyl-vanillamide at the CB1 receptor is not extensively documented in the current literature. Further research is required to fully elucidate the role, if any, of CB1 receptors in the pharmacological effects of this compound.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for N-palmitoyl-vanillamide's interaction with the TRPV1 receptor.

Table 1: In Vitro Efficacy of N-palmitoyl-vanillamide at the Human TRPV1 Receptor

| Parameter | N-palmitoyl-vanillamide | Capsaicin | Reference |

| TRPV1 Desensitization (IC50) | 0.8 nM | 3.8 nM | |

| Kinetics of [Ca2+]i Elevation (t1/2 at 1µM) | 21 seconds | 8 seconds |

Table 2: In Vivo Analgesic and Anti-inflammatory Activity of N-palmitoyl-vanillamide

| Model | Species | Route of Administration | Dose Range | Effect | Reference |

| Formalin-induced Nociception (Phase 2) | Mouse | Intraplantar | - | Inhibition of nociceptive response | |

| Carrageenan-induced Paw Edema | Mouse | Intraperitoneal | 0.5 - 2.5 mg/kg | Attenuation of edema and thermal hyperalgesia | |

| Spared Nerve Injury (Neuropathic Pain) | Mouse | Intraperitoneal | 0.5 - 2.5 mg/kg | Attenuation of mechanical allodynia and thermal hyperalgesia |

Signaling Pathways

Activation of the TRPV1 receptor by this compound initiates a cascade of intracellular signaling events. The influx of cations, primarily Ca2+, through the channel leads to depolarization of the neuronal membrane and the activation of various downstream signaling pathways.

While direct interaction of this compound with the CB1 receptor is not confirmed, the general signaling pathway for CB1 receptor activation is presented below for context within the broader class of N-acyl-vanillamides.

References

- 1. researchgate.net [researchgate.net]

- 2. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

Palvanil: A Non-Pungent Capsaicinoid Analgesic for the Next Generation of Pain Management

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The management of chronic pain remains a significant challenge in modern medicine, necessitating the development of novel analgesics with improved efficacy and tolerability. Palvanil (N-palmitoyl-vanillamide), a non-pungent analogue of capsaicin (B1668287), has emerged as a promising therapeutic candidate. Unlike its pungent parent compound, this compound leverages a unique mechanism of action centered on the potent and rapid desensitization of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, presenting key quantitative data from preclinical studies, outlining experimental protocols, and visualizing its pharmacological pathways. The evidence presented underscores this compound's potential as a powerful, well-tolerated analgesic for inflammatory and neuropathic pain states.

Introduction: The Challenge of Pungency in Capsaicinoid Therapeutics

Capsaicin, the active component of chili peppers, is a well-established topical analgesic that functions by activating and subsequently desensitizing the TRPV1 ion channel, a key integrator of noxious stimuli in primary sensory neurons.[1][2] However, its clinical utility is often limited by the intense burning sensation, or pungency, it produces upon application, leading to poor patient compliance.[3] This has driven the search for non-pungent capsaicin analogues that retain the analgesic properties without the limiting side effects.

This compound is a member of the N-acyl-vanillamide (NAVAM) family of capsaicinoids and is found in small amounts in Capsicum plants.[4][5] It distinguishes itself by being a potent TRPV1 agonist that, due to its unique kinetic profile, lacks the characteristic pungency of capsaicin.[6] This whitepaper will explore the pharmacology of this compound, demonstrating its superiority as a TRPV1-targeting analgesic.

Mechanism of Action: Potent and Rapid Desensitization of TRPV1

This compound's analgesic effects are mediated through its interaction with the TRPV1 channel. The key to its non-pungent profile lies in its distinct kinetics of channel activation and desensitization.

-

Slower Activation Kinetics: this compound exhibits a significantly slower rate of TRPV1 activation compared to capsaicin.[6] For instance, at a concentration of 1μM, the time to reach half-maximal activation (t1/2) for this compound is 21 seconds, whereas for capsaicin it is only 8 seconds.[3][6] This slower onset of activation is believed to be a critical factor in its lack of pungency.[6]

-

Potent and Rapid Desensitization: Following initial activation, the TRPV1 channel enters a refractory state known as desensitization, rendering it unresponsive to further stimuli. This compound is a remarkably potent and rapid desensitizing agent. It desensitizes the human TRPV1 receptor to the effects of capsaicin with an IC50 of 0.8 nM, making it nearly five times more potent than capsaicin (IC50 = 3.8 nM) in this regard.[6][7] Furthermore, this maximal desensitizing effect is achieved much more quickly with this compound (50 minutes) compared to capsaicin (250 minutes).[3][6]

This potent and rapid desensitization is the cornerstone of this compound's therapeutic action. By rendering nociceptive neurons insensitive to painful stimuli, it produces a strong and long-lasting analgesic effect.

Quantitative Pharmacological Data

Preclinical studies have consistently demonstrated this compound's superior profile compared to capsaicin. The following tables summarize key quantitative findings.

Table 1: Comparative In Vitro Activity at Human TRPV1 Receptor

| Parameter | This compound | Capsaicin | Reference |

| TRPV1 Activation (EC₅₀) | 0.65 nM | ~440 nM | [8][9] |

| TRPV1 Desensitization (IC₅₀) | 0.8 nM | 3.8 nM | [6][7] |

| Time to Max. Desensitization | 50 minutes | 250 minutes | [3][6] |

| Kinetics of Activation (t₁/₂) at 1µM | 21 seconds | 8 seconds | [3][6] |

Table 2: Summary of In Vivo Analgesic Efficacy in Murine Models

| Pain Model | Administration | This compound Dosage | Key Finding | Reference |

| Formalin-Induced Pain | Intraplantar | N/A | Inhibited the second (inflammatory) phase of the nociceptive response. | [3][6] |

| Formalin-Induced Pain | Intraperitoneal | 0.5 - 2.5 mg/kg | Abolished nocifensive behavior in the second phase. | [4][5] |

| Carrageenan-Induced Edema & Hyperalgesia | Intraperitoneal | 0.5 - 2.5 mg/kg | Strongly attenuated thermal hyperalgesia and reduced edema. | [4][8] |

| Spared Nerve Injury (Neuropathic Pain) | Intraperitoneal (daily for 7 days) | 0.5 - 1 mg/kg | Significantly reduced mechanical allodynia and thermal hyperalgesia. | [4][8] |

Table 3: Comparative Side Effect Profile in Mice

| Adverse Effect | This compound | Capsaicin | Key Finding | Reference |

| Pungency (Eye-Wiping Test) | Not pungent | Pungent | Caused a strong, long-lasting inhibition of capsaicin-induced eye-wiping. | [3][6] |

| Hypothermia | Significantly less effect | Pronounced hypothermia | Produced significantly less hypothermia at therapeutically relevant doses. | [4][5] |

| Bronchoconstriction | Significantly less effect | Pronounced bronchoconstriction | Caused significantly less bronchoconstriction. | [4][5] |

Key Experimental Protocols

The characterization of this compound has been enabled by a suite of standardized preclinical assays.

In Vitro Assays

-

TRPV1 Activation and Desensitization (Calcium Influx Assay):

-

Cell Culture: Human Embryonic Kidney (HEK-293) cells are transfected to stably express the human TRPV1 receptor.[10]

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator, such as Fluo-4 AM or Fura-2 AM.[10]

-

Activation: Baseline fluorescence is measured before the addition of varying concentrations of this compound or capsaicin. The resulting increase in intracellular calcium, due to ion influx through TRPV1, is recorded as a change in fluorescence intensity. EC₅₀ values are calculated from the dose-response curve.[6][8]

-

Desensitization: Cells are pre-incubated with this compound or capsaicin for a defined period (e.g., 50 minutes for this compound).[6] Subsequently, the cells are challenged with a fixed concentration of a TRPV1 agonist (e.g., 10 nM capsaicin). The attenuated fluorescent response is measured and compared to non-pre-incubated controls to calculate the degree of desensitization (IC₅₀).[6]

-

In Vivo Animal Models

-

Pungency Assessment (Mouse Eye-Wiping Test):

-

Inflammatory Pain Models:

-

Formalin Test: A dilute formalin solution is injected into the plantar surface of a mouse's hind paw. Nocifensive behaviors (licking, flinching, biting) are observed during two distinct phases: Phase 1 (0-10 min, neurogenic pain) and Phase 2 (15-50 min, inflammatory pain). This compound is typically administered systemically (e.g., intraperitoneally) prior to the formalin injection to assess its effect on each phase.[4][11]

-

Carrageenan-Induced Hyperalgesia: Carrageenan is injected into the hind paw to induce localized inflammation, edema, and pain hypersensitivity.[4] Thermal hyperalgesia is measured by assessing paw withdrawal latency to a radiant heat source (Hargreaves test). Mechanical allodynia is measured using von Frey filaments of increasing force.[11]

-

-

Neuropathic Pain Model (Spared Nerve Injury - SNI):

-

Under anesthesia, two of the three terminal branches of the sciatic nerve (the common peroneal and tibial nerves) are ligated and transected, leaving the sural nerve intact.[4]

-

This procedure results in the development of persistent mechanical allodynia and thermal hyperalgesia in the paw region innervated by the intact sural nerve.

-

This compound is administered systemically, often over several days, to evaluate its ability to reverse these pain-like behaviors.[4]

-

Therapeutic Potential and Advantages over Capsaicin

This compound's pharmacological profile translates into significant therapeutic advantages, positioning it as a superior alternative to capsaicin for pain management.

-

Enhanced Tolerability: The absence of pungency is the most critical advantage, as it eliminates the primary barrier to patient adherence associated with topical capsaicin.[6]

-

Potent Analgesia: By potently desensitizing TRPV1, this compound effectively reduces pain in robust preclinical models of both inflammatory and neuropathic pain, which are often difficult to treat.[4][5]

-

Improved Safety Profile: Systemic administration of this compound produces significantly fewer of the adverse effects typical of TRPV1 agonists, such as changes in body temperature and bronchoconstriction, suggesting a wider therapeutic window.[4]

-

Broad Therapeutic Applications: Beyond topical analgesia for neuropathic pain, this compound's mechanism suggests potential utility in conditions characterized by visceral hypersensitivity, such as irritable bowel syndrome (IBS).[12]

Conclusion and Future Directions

This compound represents a significant advancement in the development of capsaicinoid analgesics. Its unique ability to induce profound and rapid TRPV1 desensitization without causing pungency addresses the primary limitation of existing TRPV1-targeted therapies. Robust preclinical data confirm its efficacy in validated models of chronic inflammatory and neuropathic pain, while highlighting a superior safety and tolerability profile.[4][5] These compelling characteristics establish this compound as a strong candidate for further clinical development. Future research should focus on optimizing formulations for topical and systemic delivery and conducting human clinical trials to validate its efficacy and safety in patient populations suffering from chronic pain conditions.

References

- 1. Capsaicin, Nociception and Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Novel TRPV1 Channel Agonists With Faster and More Potent Analgesic Properties Than Capsaicin [frontiersin.org]

- 10. Assay of TRPV1 Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

Palvanil and the Endocannabinoid System: A Technical Guide to a Potent TRPV1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-palmitoyl-vanillamide (Palvanil) is a synthetic analogue of capsaicin (B1668287) that has garnered significant interest for its potent interaction with the endocannabinoid system, primarily through its action on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Unlike its pungent parent compound, this compound exhibits a remarkable ability to induce profound and rapid desensitization of TRPV1, leading to potent anti-nociceptive and anti-inflammatory effects with a favorable side-effect profile. This technical guide provides an in-depth analysis of the core interaction between this compound and the endocannabinoid system, focusing on its mechanism of action at the TRPV1 receptor. It includes a compilation of quantitative pharmacological data, detailed experimental protocols for studying its effects, and visualizations of the key signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of this compound.

Introduction

The endocannabinoid system (ECS) is a complex and ubiquitous signaling network that plays a crucial role in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The system is primarily composed of endogenous cannabinoids (endocannabinoids) such as anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), their corresponding G protein-coupled receptors, the cannabinoid receptors type 1 (CB1) and type 2 (CB2), and the enzymes responsible for their synthesis and degradation, notably fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL).

Beyond the classical cannabinoid receptors, the ion channel TRPV1 has emerged as a key component of the extended endocannabinoid system, often referred to as the "endovanilloid" system. TRPV1 is a non-selective cation channel activated by a variety of noxious stimuli, including heat, protons, and vanilloid compounds like capsaicin. Notably, the endocannabinoid anandamide is also an endogenous agonist of TRPV1.[1][2]

This compound (N-palmitoyl-vanillamide) is a non-pungent capsaicin analogue that demonstrates a potent and unique interaction with TRPV1.[3] Its primary mechanism of action involves the activation and subsequent profound desensitization of this channel.[3][4] This property is thought to underlie its significant analgesic and anti-inflammatory effects, which are observed in various preclinical models of pain and inflammation. A key advantage of this compound over capsaicin is its significantly reduced side-effect profile, particularly the absence of pungency and a diminished propensity to cause hypothermia and bronchoconstriction at therapeutic doses.

While some N-acyl-vanillamide (NAVAM) analogues, such as arvanil (B1665783) and olvanil, have been shown to interact directly or indirectly with CB1 receptors, current research has not established a direct, high-affinity interaction of this compound with CB1 or CB2 receptors, nor has its inhibitory activity against FAAH or MAGL been demonstrated. Therefore, this guide will focus on the well-documented and primary interaction of this compound with the TRPV1 receptor as a core component of the broader endocannabinoid signaling network.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data regarding this compound's pharmacological activity, primarily at the human TRPV1 receptor.

| Parameter | Value | Assay Conditions | Reference |

| EC50 (hTRPV1) | 0.65 nM | Intracellular calcium increase in HEK-293 cells | |

| IC50 (TRPV1 Desensitization) | 0.81 nM | Inhibition of capsaicin (10 nM)-induced calcium influx in hTRPV1-expressing HEK-293 cells | |

| t1/2 for TRPV1 Activation | 21 seconds (at 1 µM) | Intracellular calcium elevation in hTRPV1-expressing cells | |

| Maximal Desensitization Time | 50 minutes | Pre-incubation with this compound |

Table 1: In Vitro Activity of this compound at the Human TRPV1 Receptor

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Capsaicin Desensitization) | 3.8 nM | Inhibition of capsaicin (10 nM)-induced calcium influx in hTRPV1-expressing HEK-293 cells | |

| t1/2 for TRPV1 Activation | 8 seconds (at 1 µM) | Intracellular calcium elevation in hTRPV1-expressing cells | |

| Maximal Desensitization Time | 250 minutes | Pre-incubation with Capsaicin |

Table 2: Comparative In Vitro Activity of Capsaicin at the Human TRPV1 Receptor

Signaling Pathways and Mechanism of Action

This compound's primary interaction with the endocannabinoid system is through its potent agonism and subsequent desensitization of the TRPV1 receptor.

TRPV1 Activation

Upon binding to the intracellular vanilloid binding pocket of TRPV1, this compound induces a conformational change in the channel, leading to its opening. This allows for the influx of cations, primarily Ca2+ and Na+, into the neuron. The influx of these positive ions depolarizes the cell membrane, leading to the generation of action potentials and the sensation of pain and heat. The slower kinetics of TRPV1 activation by this compound compared to capsaicin is a notable feature.

TRPV1 Desensitization

The key therapeutic potential of this compound lies in its ability to rapidly and potently desensitize the TRPV1 channel. This process renders the channel refractory to further stimulation by this compound or other noxious stimuli. The desensitization mechanism is primarily dependent on the influx of calcium.

The sustained influx of Ca2+ initiates a cascade of intracellular signaling events. Calcium ions bind to calmodulin (CaM), and the Ca2+-CaM complex then interacts with the TRPV1 channel, promoting a fast desensitization. For a more profound and lasting desensitization, calcium-dependent phosphatases, such as calcineurin, are activated. Calcineurin dephosphorylates the TRPV1 channel, leading to its inactivation and subsequent internalization from the cell membrane. This compound has been shown to be significantly more potent and to induce desensitization more rapidly than capsaicin.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

In Vitro: Intracellular Calcium Influx Assay in hTRPV1-HEK-293 Cells

This protocol is designed to measure the ability of this compound to induce calcium influx through the TRPV1 channel and to quantify its desensitizing effect.

Materials:

-

Human Embryonic Kidney (HEK-293) cells stably expressing human TRPV1 (hTRPV1).

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS), penicillin/streptomycin.

-

Fluo-4 AM or Fura-2 AM calcium indicator dye.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

This compound stock solution in DMSO.

-

Capsaicin stock solution in DMSO.

-

Ionomycin (B1663694) stock solution in DMSO.

-

96-well black, clear-bottom plates.

-

Fluorescence plate reader with automated injection capabilities.

Procedure:

-

Cell Culture: Plate hTRPV1-HEK-293 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.

-

Dye Loading:

-

Prepare a loading buffer containing Fluo-4 AM (or Fura-2 AM) and an equal concentration of Pluronic F-127 in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to each well and incubate for 60 minutes at 37°C.

-

Wash the cells twice with HBSS to remove excess dye.

-

-

Measurement of Agonist Activity (EC50 determination):

-

Place the plate in the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Measure the baseline fluorescence.

-

Automatically inject varying concentrations of this compound into the wells and continuously record the fluorescence signal for 3-5 minutes.

-

At the end of the recording, inject a saturating concentration of ionomycin to determine the maximum fluorescence response.

-

-

Measurement of Desensitization (IC50 determination):

-

Following baseline fluorescence measurement, inject varying concentrations of this compound and incubate for a set period (e.g., 5 minutes).

-

After the incubation period, inject a fixed concentration of capsaicin (e.g., 10 nM) and record the fluorescence response.

-

The reduction in the capsaicin-induced response is indicative of TRPV1 desensitization.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) from baseline.

-

Normalize the data to the maximum response induced by ionomycin.

-

For EC50 determination, plot the normalized response against the log of the this compound concentration and fit to a sigmoidal dose-response curve.

-

For IC50 determination, plot the percentage inhibition of the capsaicin response against the log of the this compound concentration.

References

- 1. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of Potent and Reversible Monoacylglycerol Lipase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of monoacylglycerol lipase and fatty acid amide hydrolase by analogues of 2-arachidonoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Desensitization of transient receptor potential vanilloid type-1 (TRPV1) channel as promising therapy of irritable bowel syndrome: characterization of the action of this compound in the mouse gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Palvanil: A Non-Pungent TRPV1 Agonist for Analgesia

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Palvanil (N-palmitoyl-vanillamide) is a synthetic, non-pungent analogue of capsaicin (B1668287) that has emerged as a promising preclinical candidate for the treatment of inflammatory and neuropathic pain.[1][2] As a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, this compound distinguishes itself from capsaicin by exhibiting a stronger and more rapid desensitizing effect on the receptor.[1][3] This unique pharmacological profile translates to significant anti-nociceptive and anti-inflammatory activity in animal models, but with a markedly improved safety profile, showing minimal effects on body temperature and bronchopulmonary function that are typical adverse effects of other TRPV1 agonists.[2] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, presenting key data and experimental methodologies to inform future research and development.

Introduction: The Challenge of TRPV1-Targeted Analgesia

The TRPV1 receptor, a non-selective cation channel, is a critical integrator of noxious thermal, chemical, and inflammatory stimuli in peripheral sensory neurons. Its activation is responsible for the burning sensation associated with capsaicin, the active component in chili peppers. While activation of TRPV1 initially causes pain, prolonged exposure leads to a state of desensitization, where the neuron becomes refractory to further stimuli. This "defunctionalization" of nociceptor fibers is the principle behind the analgesic efficacy of topical capsaicin.

However, the clinical utility of first-generation TRPV1 agonists like capsaicin is hampered by their intense pungency and the induction of adverse effects such as hyperthermia and bronchoconstriction. This has driven the search for novel TRPV1 agonists with a wider therapeutic window. This compound, an N-acyl-vanillamide (NAVAM), was developed as a potential non-pungent analgesic that leverages the desensitizing properties of TRPV1 activation without the limiting side effects. It is a naturally occurring compound found in small amounts in Capsicum plants and has been the subject of focused pharmacological characterization.

Mechanism of Action: A Potent and Rapid Desensitizer

This compound's primary molecular target is the TRPV1 receptor. Its mechanism is characterized by a unique kinetic profile compared to capsaicin.

-

Slower Activation Kinetics: this compound demonstrates a significantly slower rate of activating the TRPV1 channel to induce intracellular calcium influx.

-

Potent and Rapid Desensitization: Paradoxically, this slower activation is linked to a more potent and rapid desensitization of the receptor. This compound renders the TRPV1 channel unresponsive to subsequent stimulation by capsaicin or by inflammatory mediators like low pH and anandamide (B1667382) with significantly higher potency than capsaicin itself.

This strong desensitizing capability is believed to be the cornerstone of its potent anti-hyperalgesic activity and its lack of pungency.

Signaling Pathway of TRPV1 Activation and Desensitization

References

Palvanil: A Deep Dive into its Modulation of Sensory Neuron Excitability

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Palvanil (N-palmitoyl-vanillamide) is a synthetic, non-pungent analogue of capsaicin (B1668287) that demonstrates potent interactions with sensory neurons, primarily through its effects on the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on sensory neuron excitability, and detailed experimental protocols for its study. By acting as a powerful desensitizing agent of the TRPV1 receptor, this compound offers a promising avenue for the development of novel analgesic and anti-inflammatory therapeutics with a potentially superior side-effect profile compared to traditional TRPV1 agonists. This document is intended to serve as a core resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and related compounds.

Introduction

The selective activation of polymodal nociceptive neurons by compounds like capsaicin has long been a focal point in pain research.[1] This activation is mediated by the TRPV1 ion channel, a key player in the transduction of noxious thermal and chemical stimuli.[2][3][4] While direct activation of TRPV1 can induce a painful, burning sensation, repeated or prolonged exposure leads to a state of desensitization, rendering the neuron less responsive to subsequent stimuli and thereby producing an analgesic effect.[5]

This compound, a capsaicin analogue, leverages this desensitization mechanism but with a significantly reduced initial pungent effect. This characteristic makes it a particularly attractive candidate for therapeutic development, as it may offer the analgesic benefits of TRPV1 modulation without the limiting side effect of intense initial pain. This guide will explore the molecular interactions and cellular consequences of this compound's effect on sensory neuron excitability.

Mechanism of Action

This compound's primary molecular target is the TRPV1 ion channel, a non-selective cation channel highly expressed in primary afferent sensory neurons. Unlike capsaicin, which is a potent agonist, this compound functions as a strong desensitizing agent.

TRPV1 Desensitization

The key to this compound's action lies in its ability to induce a rapid and profound desensitization of the TRPV1 channel. This process renders the channel unresponsive to further stimulation by agonists like capsaicin or other noxious stimuli such as heat and protons. The desensitization is thought to involve a slower kinetic of TRPV1 activation compared to capsaicin, a characteristic that has been associated with more potent desensitizing capabilities. Calcium influx through the TRPV1 channel is a critical component of the desensitization process, initiating a negative feedback loop that involves calmodulin binding and calcineurin-mediated dephosphorylation.

The signaling pathway for this compound-induced TRPV1 desensitization can be visualized as follows:

Caption: Signaling pathway of this compound-induced TRPV1 desensitization.

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative data from various studies on this compound's effects on sensory neuron excitability and related physiological responses.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Type | Value | Reference |

| EC₅₀ (Intracellular Calcium Increase) | HEK-293 cells | 0.65 nM | |

| IC₅₀ (TRPV1 Desensitization to Capsaicin) | Human Recombinant TRPV1 | 0.81 nM | |

| t₁/₂ (Activation of TRPV1-mediated Ca²⁺ elevation) | Human Recombinant TRPV1 (at 1µM) | 21 s | |

| Maximal Desensitization Time | Human Recombinant TRPV1 | 50 min |

Table 2: In Vivo Effects of this compound in Animal Models

| Model | Species | Administration | Dose | Effect | Reference |

| Capsaicin-induced Bronchoconstriction | Mouse | Intraperitoneal | 15 nM (100 µL) | Reduction of bronchoconstriction | |

| Formalin-induced Nocifensive Behavior | Mouse | Intravenous | 0.5, 0.75, 1 mg/kg | Antinociceptive effects | |

| Formalin-induced Nocifensive Behavior | Mouse | Intraperitoneal | 0.5-2.5 mg/kg | Abolished nocifensive behavior | |

| Carrageenan-induced Thermal Hyperalgesia | Mouse | Intraperitoneal | 0.5-2.5 mg/kg | Strong attenuation | |

| Spared Nerve Injury (SNI)-induced Mechanical Allodynia | Mouse | Intraperitoneal | 0.5-2.5 mg/kg (repeated) | Strong attenuation | |

| Mustard Oil-induced Pain | Mouse | Intraperitoneal | 0.1-1 mg/kg | Significant reduction in pain responses | |

| Hypothermia | Mouse | Subcutaneous | 1 or 10 mg/kg | Produced less hypothermia than capsaicin |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Calcium Imaging

This protocol is used to measure changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound application.

Caption: Experimental workflow for calcium imaging.

Detailed Methodology:

-

Cell Culture: Primary dorsal root ganglion (DRG) neurons are isolated from rodents and cultured on coverslips. Alternatively, HEK-293 cells stably expressing recombinant TRPV1 can be used.

-

Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in a physiological buffer for 30-60 minutes at 37°C.

-

Imaging Setup: The coverslip is mounted on the stage of an inverted microscope equipped for fluorescence imaging.

-

Data Acquisition: Baseline fluorescence is recorded before the application of any compounds. This compound is then perfused into the recording chamber at varying concentrations. Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are recorded over time.

-

Desensitization Assay: Following this compound application and a washout period, a known TRPV1 agonist like capsaicin is applied to assess the degree of receptor desensitization.

-

Data Analysis: The ratio of fluorescence at two different excitation or emission wavelengths is calculated to determine the intracellular calcium concentration. Dose-response curves are generated to calculate EC₅₀ and IC₅₀ values.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to directly measure the ion currents flowing through the cell membrane in response to this compound and other compounds.

Caption: Experimental workflow for whole-cell patch-clamp.

Detailed Methodology:

-

Cell Preparation: Cultured sensory neurons or TRPV1-expressing cells are placed in a recording chamber with an extracellular solution.

-

Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an intracellular solution that mimics the ionic composition of the cell's interior.

-

Seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "gigaohm" seal.

-

Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch under the pipette tip, allowing for electrical access to the entire cell.

-

Recording: The cell's membrane potential is clamped at a specific voltage (e.g., -60 mV), and the currents flowing across the membrane are recorded. This compound and other test compounds are applied via a perfusion system, and the resulting changes in current are measured.

-

Data Analysis: The amplitude, kinetics, and voltage-dependence of the recorded currents are analyzed to characterize the effects of this compound on ion channel function.

In Vivo Behavioral Assays

These assays are used to assess the analgesic and anti-hyperalgesic effects of this compound in animal models of pain.

Formalin Test:

-

Acclimatization: Mice are placed in an observation chamber for a period of time to acclimate.

-

Drug Administration: this compound or a vehicle control is administered systemically (e.g., intraperitoneally or intravenously) at a predetermined time before the formalin injection.

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of the hind paw.

-

Observation: The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two distinct phases: the acute phase (0-5 minutes) and the inflammatory phase (15-30 minutes).

-

Analysis: The duration of nocifensive behaviors is compared between the this compound-treated and control groups.

Carrageenan-induced Thermal Hyperalgesia:

-

Baseline Measurement: The baseline paw withdrawal latency to a thermal stimulus (e.g., radiant heat) is measured.

-

Induction of Inflammation: Carrageenan is injected into the plantar surface of the hind paw to induce inflammation and thermal hyperalgesia.

-

Drug Administration: this compound or vehicle is administered.

-

Post-treatment Measurement: Paw withdrawal latencies are measured at various time points after drug administration.

-

Analysis: An increase in paw withdrawal latency in the this compound-treated group compared to the control group indicates an anti-hyperalgesic effect.

Implications for Drug Development

The potent TRPV1 desensitizing properties of this compound, coupled with its lack of pungency, position it as a promising lead compound for the development of novel analgesics. Systemic administration of this compound has been shown to be effective in reducing inflammatory and neuropathic pain in animal models, with fewer side effects like hypothermia and bronchoconstriction compared to capsaicin. These findings suggest that this compound could be developed for the treatment of chronic pain conditions where TRPV1 is implicated. Further research into its pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, is warranted.

Conclusion

This compound represents a significant advancement in the modulation of sensory neuron excitability for therapeutic purposes. Its unique profile as a potent, non-pungent TRPV1 desensitizing agent offers a clear advantage over traditional capsaicin-based approaches. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the development of the next generation of TRPV1-targeted pain therapies.

References

- 1. Mechanism of action of capsaicin-like molecules on sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Beyond Neuronal Heat Sensing: Diversity of TRPV1 Heat-Capsaicin Receptor-Channel Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Olvanil acts on transient receptor potential vanilloid channel 1 and cannabinoid receptors to modulate neuronal transmission in the trigeminovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sensory neuron-specific actions of capsaicin: mechanisms and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fight fire with fire: Neurobiology of capsaicin-induced analgesia for chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of Palvanil's Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro bioactivity of Palvanil (N-palmitoyl-vanillamide), a non-pungent analogue of capsaicin (B1668287). This compound has garnered significant interest for its potent analgesic and anti-inflammatory properties, primarily mediated through its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular mechanisms and experimental workflows.

Core Bioactivity: A Potent TRPV1 Desensitizing Agent

This compound is a synthetic capsaicin analogue that exhibits a strong capacity to desensitize the TRPV1 receptor.[1][2] Unlike capsaicin, which is known for its pungency, this compound offers a promising therapeutic profile with reduced adverse effects.[2][3] Its mechanism of action is centered on a slower activation of the TRPV1 channel, which leads to a more potent and rapid desensitization compared to capsaicin.[2][4] This desensitization is the basis for its anti-nociceptive and anti-inflammatory effects observed in various in vitro and in vivo models.[1][3]

Quantitative Bioactivity Data

The following tables summarize the key quantitative parameters of this compound's in vitro bioactivity, primarily focusing on its interaction with the TRPV1 receptor.

| Parameter | This compound | Capsaicin | Cell Line | Reference |

| TRPV1 Desensitization (IC₅₀) | 0.8 nM | 3.8 nM | Human Recombinant TRPV1 | [2] |

| Time to Max. Desensitization | 50 min | 250 min | Human Recombinant TRPV1 | [2] |

| TRPV1 Activation Kinetics (t₁/₂ at 1µM) | 21 s | 8 s | Human Recombinant TRPV1 | [2] |

Table 1: Comparative in vitro activity of this compound and Capsaicin on the human TRPV1 receptor.

| Concentration Range | Effect | Cell Line | Reference |

| 0.1 - 1000 nM | Increased intracellular calcium | HEK-293 | [1] |

| 1 - 10 nM (5 min treatment) | Significant desensitization of TRPV1 to capsaicin | Not Specified | [1] |

Table 2: In vitro effects of this compound on intracellular calcium and TRPV1 desensitization.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. The following sections describe the core experimental protocols used to characterize this compound's in vitro bioactivity.

Intracellular Calcium Mobilization Assay

This assay is fundamental for assessing the activation of TRPV1 channels by agonists like this compound.

Objective: To measure the increase in intracellular calcium concentration ([Ca²⁺]i) following the application of this compound in cells expressing the TRPV1 receptor.

Materials:

-

HEK-293 cells stably expressing human recombinant TRPV1.

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS).

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

This compound stock solution (in a suitable solvent like DMSO).

-

Capsaicin stock solution (as a positive control).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

-

Fluorometric imaging plate reader or fluorescence microscope.

Protocol:

-

Cell Culture: Plate TRPV1-expressing HEK-293 cells in 96-well black-walled, clear-bottom plates and culture until they reach 80-90% confluency.

-

Dye Loading: Wash the cells with assay buffer. Incubate the cells with the calcium indicator dye solution in the dark at 37°C for a specified time (e.g., 30-60 minutes).

-

Washing: Gently wash the cells with assay buffer to remove excess dye.

-

Compound Addition: Prepare serial dilutions of this compound and Capsaicin in the assay buffer. Add the compounds to the respective wells.

-

Signal Detection: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over a time course (e.g., 0-300 minutes).[1]

-

Data Analysis: Calculate the change in fluorescence intensity over baseline to determine the increase in intracellular calcium.

TRPV1 Desensitization Assay

This assay quantifies the ability of this compound to reduce the responsiveness of the TRPV1 receptor to a subsequent stimulus.

Objective: To determine the potency (IC₅₀) and time course of this compound-induced desensitization of the TRPV1 receptor.

Materials:

-

Same as for the Intracellular Calcium Mobilization Assay.

Protocol:

-

Cell Preparation and Dye Loading: Follow steps 1-3 of the Intracellular Calcium Mobilization Assay protocol.

-

Pre-incubation with this compound: Incubate the cells with various concentrations of this compound (e.g., 1-10 nM) for a defined period (e.g., 5 minutes).[1] For time-course experiments, vary the pre-incubation time (e.g., up to 250 minutes).[2]

-

Stimulation with Capsaicin: Following the pre-incubation, add a fixed concentration of capsaicin (e.g., 10 nM) to the wells.[2]

-

Signal Detection: Immediately measure the peak fluorescence intensity as described previously.

-

Data Analysis: Compare the capsaicin-induced calcium response in this compound-pre-treated cells to the response in vehicle-treated cells. Calculate the percentage of inhibition and determine the IC₅₀ for desensitization.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is key to understanding this compound's bioactivity. The following diagrams were generated using the DOT language.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. N-palmitoyl-vanillamide (this compound) is a non-pungent analogue of capsaicin with stronger desensitizing capability against the TRPV1 receptor and anti-hyperalgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a non-pungent capsaicin analogue, inhibits inflammatory and neuropathic pain with little effects on bronchopulmonary function and body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Palvanil's Role in Modulating Inflammatory Pain Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inflammatory pain remains a significant clinical challenge, necessitating the development of novel therapeutic agents with improved efficacy and tolerability. Palvanil (N-palmitoyl-vanillamide), a non-pungent analogue of capsaicin (B1668287), has emerged as a promising candidate for the management of inflammatory and neuropathic pain. This technical guide provides an in-depth analysis of this compound's mechanism of action, its role in modulating key inflammatory pain pathways, and a summary of its preclinical efficacy. Detailed experimental protocols for evaluating its analgesic and anti-inflammatory properties are also presented, alongside visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The Challenge of Inflammatory Pain

Inflammatory pain is a complex physiological response to tissue injury, infection, or chronic inflammatory conditions.[1] It is initiated by the release of a diverse array of inflammatory mediators, including prostaglandins, cytokines, chemokines, and growth factors, at the site of injury.[2][3] These mediators act on the peripheral terminals of nociceptive sensory neurons, leading to their sensitization. This sensitization manifests as a lowered activation threshold and an increased firing rate, resulting in the hallmark symptoms of inflammatory pain: hyperalgesia (an exaggerated response to noxious stimuli) and allodynia (the perception of pain from normally non-painful stimuli).[2][4]

A key molecular player in the transduction of noxious stimuli and the development of inflammatory pain is the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[5][6] TRPV1 is a non-selective cation channel expressed predominantly in primary afferent neurons.[7] It is activated by a variety of stimuli, including noxious heat (>43°C), acidic conditions (protons), and exogenous ligands such as capsaicin, the pungent component of chili peppers.[5][6] The activation of TRPV1 leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the neuron and initiates the transmission of pain signals to the central nervous system.[6]

Inflammatory mediators can directly or indirectly sensitize TRPV1 channels, thereby amplifying the pain signal.[7][8] This makes TRPV1 an attractive target for the development of novel analgesics.

This compound: A Non-Pungent Capsaicinoid with Therapeutic Potential

This compound is a synthetic analogue of capsaicin that shares its vanilloid head group but possesses a longer acyl chain.[9] This structural modification renders this compound non-pungent, a significant advantage over capsaicin, whose clinical utility is often limited by its intense burning sensation.[9][10]

Mechanism of Action: Potent and Rapid Desensitization of TRPV1

The primary mechanism of action of this compound is the potent and rapid desensitization of the TRPV1 channel.[9][11][12][13] Unlike TRPV1 antagonists that block channel activation, this compound, like capsaicin, is an agonist. However, its kinetic profile of TRPV1 activation is significantly slower than that of capsaicin.[9][14] This slow activation kinetics is associated with a more profound and rapid desensitization of the channel to subsequent stimuli.[9][10]

Upon binding to TRPV1, this compound induces a conformational change in the channel that initially allows cation influx, leading to neuronal depolarization. This is followed by a refractory state, or desensitization, where the channel becomes unresponsive to further stimulation by agonists like capsaicin, protons, or heat.[15] This desensitization is thought to involve multiple mechanisms, including Ca2+-dependent dephosphorylation of the channel and conformational changes that preclude channel opening.

Studies have shown that this compound desensitizes human recombinant TRPV1 with a significantly higher potency than capsaicin.[9][10] This potent desensitizing capability is central to its anti-nociceptive and anti-inflammatory effects. By rendering nociceptive neurons unresponsive to inflammatory stimuli, this compound effectively dampens the transmission of pain signals.

Preclinical Efficacy of this compound in Inflammatory Pain Models

The analgesic and anti-inflammatory properties of this compound have been demonstrated in a variety of preclinical animal models of inflammatory pain.

Data Presentation

The following tables summarize the quantitative data from key preclinical studies on this compound.

| In Vitro Activity | This compound | Capsaicin | Reference |

| TRPV1 Desensitization (IC50) | 0.8 nM | 3.8 nM | [9],[10] |

| Kinetics of TRPV1 Activation (t1/2 at 1µM) | 21 s | 8 s | [9],[14] |

| Time to Maximum TRPV1 Desensitization | 50 min | 250 min | [9],[10] |

| In Vivo Efficacy in Inflammatory Pain Models | Model | Species | Dose Range | Route of Administration | Key Findings | Reference |

| Formalin-Induced Nocifensive Behavior | Mouse | 0.5 - 2.5 mg/kg | Intraperitoneal | Abolished the second phase of nocifensive behavior in a dose-dependent manner. | [11],[12] | |

| Carrageenan-Induced Edema and Thermal Hyperalgesia | Mouse | 0.5 - 2.5 mg/kg | Intraperitoneal | Strongly attenuated thermal hyperalgesia and reduced edema volume by 64%. | [11],[12] | |

| Spared Nerve Injury (SNI)-Induced Neuropathic Pain | Mouse | 0.5 and 1 mg/kg (daily for 7 days) | Intravenous | Reduced mechanical allodynia and thermal hyperalgesia. | [12] | |

| Capsaicin-Induced Bronchoconstriction | Mouse | 15 nM (100 µL) | Intraperitoneal | Induced significantly lower bronchoconstriction compared to capsaicin. | [12] | |

| Hypothermic Effect | Mouse | 1 or 10 mg/kg | Subcutaneous | Produced a slight and short-lasting hypothermic effect, significantly less than capsaicin. | [11],[12] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in inflammatory pain and the modulatory role of this compound.

Caption: Inflammatory pain signaling and this compound's mechanism.

Caption: this compound-induced TRPV1 desensitization workflow.

Experimental Workflows

The following diagrams outline the workflows for key preclinical models used to evaluate this compound.

Caption: Workflow for the formalin-induced nociception model.

Caption: Workflow for the carrageenan-induced inflammation model.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Formalin-Induced Nocifensive Behavior

This model assesses the analgesic efficacy of a compound against a biphasic pain response.[16][17][18]

-

Animals: Male CD-1 mice (20-25 g).

-

Acclimatization: Animals are acclimatized to the testing environment for at least 30 minutes before the experiment.

-

Drug Administration: this compound or vehicle is administered intraperitoneally 30 minutes prior to formalin injection.

-

Procedure:

-

A solution of 2.5% formalin (in 0.9% saline) is prepared.

-

20 µL of the formalin solution is injected subcutaneously into the plantar surface of the right hind paw using a microsyringe.

-

Immediately after injection, the animal is placed in a transparent observation chamber.

-

The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

-

-

Data Analysis:

-

Phase I (0-5 minutes): Represents the acute, direct activation of nociceptors.[19]

-

Phase II (15-30 minutes): Represents the inflammatory pain response involving central sensitization.[18][19]

-

The total time spent in nocifensive behaviors is calculated for each phase.

-

The percentage of inhibition of nocifensive behavior by this compound is calculated relative to the vehicle-treated group.

-

Carrageenan-Induced Paw Edema and Thermal Hyperalgesia

This model evaluates the anti-inflammatory and anti-hyperalgesic effects of a compound.[1][20]

-

Animals: Male Swiss albino mice (18-22 g).

-

Baseline Measurements:

-

The baseline paw volume is measured using a plethysmometer.

-

The baseline thermal paw withdrawal latency is determined using a plantar test apparatus (e.g., Hargreaves' test). A radiant heat source is focused on the plantar surface of the paw, and the time taken for the animal to withdraw its paw is recorded. A cut-off time (e.g., 20 seconds) is set to prevent tissue damage.

-

-

Drug Administration: this compound or vehicle is administered intraperitoneally 30 minutes before carrageenan injection.

-

Procedure:

-

A 1% solution of lambda-carrageenan in sterile saline is prepared.

-

50 µL of the carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.

-

Paw volume and thermal paw withdrawal latency are measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

-

Data Analysis:

-

Edema: The increase in paw volume is calculated as the percentage of swelling relative to the baseline volume. The percentage of inhibition of edema by this compound is calculated.

-

Thermal Hyperalgesia: A reduction in paw withdrawal latency indicates thermal hyperalgesia. The analgesic effect of this compound is determined by its ability to reverse this reduction.

-

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model induces a more persistent inflammatory pain state, mimicking chronic inflammatory conditions.[21][22][23]

-

Animals: Male Sprague-Dawley rats (200-250 g).

-

Procedure:

-

100 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of the left hind paw.

-

This induces a localized and persistent inflammation that develops over several hours and can last for days to weeks.[4]

-

-

Behavioral Testing:

-

Mechanical Allodynia: Assessed using von Frey filaments of increasing bending force applied to the plantar surface of the paw. The paw withdrawal threshold is determined.

-

Thermal Hyperalgesia: Assessed using the plantar test as described in the carrageenan model.

-

Behavioral testing is conducted at baseline and at various time points after CFA injection (e.g., 24 hours, 3 days, 7 days).

-

-

Drug Administration: this compound or vehicle is administered at a specific time point after CFA injection to assess its ability to reverse established hyperalgesia and allodynia.

-

Data Analysis: The paw withdrawal thresholds (for mechanical allodynia) and latencies (for thermal hyperalgesia) are compared between the this compound-treated and vehicle-treated groups.

Conclusion and Future Directions